2-Chloro-4-(trichloromethyl)pyrimidine
Overview
Description
2-Chloro-4-(trichloromethyl)pyrimidine is an organic compound with the molecular formula C5H2Cl4N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its use in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, influencing numerous biochemical processes . The specific target may depend on the chemical substitutions on the pyrimidine ring .
Mode of Action
The mode of action of 2-Chloro-4-(trichloromethyl)pyrimidine involves its interaction with its targets, leading to changes at the molecular level . This compound can serve as a source for a wide variety of other substituted pyrimidines through nucleophilic substitution reactions . The specific mode of action can vary depending on the target and the biochemical context.
Biochemical Pathways
It’s known that pyrimidine derivatives can influence various biochemical pathways . The specific pathways affected would depend on the compound’s targets and the cellular context.
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels . The specific effects would depend on the compound’s targets and the cellular context.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(trichloromethyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nucleophilic substitution reactions, where it acts as an electrophile, reacting with nucleophiles such as amines, thiols, and alcohols . These interactions can lead to the formation of various substituted pyrimidine derivatives, which are of interest in medicinal chemistry for their potential therapeutic properties.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, leading to apoptosis or programmed cell death . This is particularly relevant in the context of cancer research, where compounds that can selectively target and kill cancer cells are highly sought after.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it has been shown to inhibit certain enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of cell growth and proliferation, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body . The compound can also affect metabolic flux and alter the levels of various metabolites, impacting cellular energy production and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and accumulation in target cells . These interactions are essential for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and determine its overall biological effects.
Preparation Methods
2-Chloro-4-(trichloromethyl)pyrimidine can be synthesized through a convenient two-step, one-pot method starting from 2-(trichloromethyl)-1,3-diazabutadienes. The process involves a sequential acylation/intramolecular cyclization reaction between 2-(trichloromethyl)-1,3-diazabutadienes and acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride . This method is efficient and provides a high yield of the desired product.
Chemical Reactions Analysis
2-Chloro-4-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Cycloaddition Reactions: It can also undergo cycloaddition reactions with dienes, leading to the formation of various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted pyrimidines, while cycloaddition reactions can produce complex heterocyclic structures.
Scientific Research Applications
2-Chloro-4-(trichloromethyl)pyrimidine has several applications in scientific research:
Biology: This compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-chloro-4-(trichloromethyl)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl4N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWQGPMDTJANOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(Cl)(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282031 | |
Record name | 2-Chloro-4-(trichloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-28-0 | |
Record name | 2-Chloro-4-(trichloromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(trichloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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